molecular formula C26H21ClN2O3 B2994384 N-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 1251628-36-0

N-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No.: B2994384
CAS No.: 1251628-36-0
M. Wt: 444.92
InChI Key: PDLIEAVIJFEKMP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a 4-chlorophenyl group, an ethylbenzoyl group, and a quinoline moiety

Scientific Research Applications

N-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Preparation Methods

The synthesis of N-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the 4-Ethylbenzoyl Group: The ethylbenzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline derivative reacts with 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the 4-Chlorophenyl Group: The final step involves the acylation of the quinoline derivative with 4-chlorophenyl acetic acid under appropriate reaction conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acids and amines.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interfere with cell signaling pathways, resulting in anticancer activity.

Comparison with Similar Compounds

N-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide can be compared with other quinoline derivatives, such as:

    Chloroquine: A well-known antimalarial drug that also contains a quinoline core but differs in its side chains and functional groups.

    Quinoline-4-carboxylic acid: Another quinoline derivative with different substituents, used in the synthesis of various pharmaceuticals.

    4-Hydroxyquinoline: A simpler quinoline derivative with hydroxyl substitution, known for its antimicrobial properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O3/c1-2-17-7-9-18(10-8-17)25(31)22-15-29(23-6-4-3-5-21(23)26(22)32)16-24(30)28-20-13-11-19(27)12-14-20/h3-15H,2,16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLIEAVIJFEKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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